Methyl 4-chloro-3,5-dinitrobenzoate
Overview
Description
Methyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro and nitro groups on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-chloro-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .
Mode of Action
MDNB interacts with its targets by inhibiting their growth. The molecular modeling study suggests that MDNB may interfere with various cellular processes in Candida albicans .
Biochemical Pathways
The molecular modeling study suggests that it may interfere with the synthesis of ergosterol , a key component of the fungal cell membrane. Disruption of ergosterol synthesis can lead to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Pharmacokinetics
The compound’s molecular weight (26059 g/mol) and its linear formula (C8H5ClN2O6) suggest that it may have good bioavailability .
Result of Action
The result of MDNB’s action is the inhibition of the growth of Candida albicans, leading to its potential use as an antifungal agent . The compound has been found to inhibit the growth of all strains of Candida albicans at minimum inhibitory concentrations of 0.27–1.10 mM .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-3,5-dinitrobenzoate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. The compound can act as a substrate for certain reductases, leading to the reduction of its nitro groups to amino groups. This interaction is crucial for understanding the detoxification mechanisms in cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain reductases, preventing the reduction of nitro groups to amino groups. This inhibition can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity and adverse effects. These effects include oxidative damage, disruption of cellular metabolism, and alterations in gene expression. It is important to determine the threshold dose to avoid toxic effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as reductases and oxidases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also important for its metabolic transformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s distribution and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitrobenzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperidine or morpholine in methanol or benzene.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-chloro-3,5-diaminobenzoate.
Hydrolysis: 4-chloro-3,5-dinitrobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal properties, particularly against Candida albicans.
Medicine: Explored for its potential use in developing antifungal therapies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:
- Methyl 2-chloro-3,5-dinitrobenzoate
- Methyl 4-tert-butyl-3,5-dinitrobenzoate
- Methyl 4-chloro-3-nitrobenzoate
Uniqueness: The presence of both chloro and nitro groups in this compound imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring specific chemical properties.
Properties
IUPAC Name |
methyl 4-chloro-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFTUQWRBJBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180221 | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-45-6 | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2552-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?
A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of this compound [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.
Q2: How does the solvent system affect the reaction pathway of this compound with hydroxide ions?
A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.
Q3: Can you elaborate on the structural features of this compound based on the research?
A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.
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